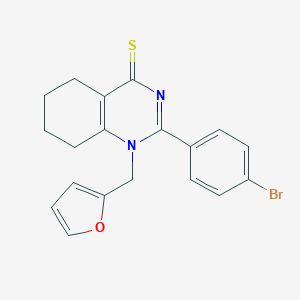
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as BFT, is a small molecule that has been studied for its potential therapeutic applications. BFT belongs to the class of quinazoline derivatives, which have been shown to exhibit a wide range of biological activities such as anticancer, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones, including compounds similar to the specified chemical, has been explored. These substances can be obtained by treating certain 4-quinazolinones with phosphorus pentasulfide, leading to the formation of 4-quinazolinethiones. Additionally, reactions with various halides and chlorides can produce ethers, esters, and sulfonates respectively, demonstrating the compound's versatility in forming derivatives (Badr, El-Sherief, & Mahmoud, 1980).
Antibacterial Affinities
- These 4-quinazolinone derivatives, including structures akin to the mentioned chemical, are noted for their considerable efficiency in antibacterial activities. This suggests potential applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Badr, El-Sherief, & Mahmoud, 1980).
Structural Studies
- Detailed studies on the molecular and supramolecular structures of similar tetrahydroquinazoline compounds have been conducted. These studies focus on the formation of dimers via hydrogen bonds and the overall molecular conformation, contributing to a deeper understanding of the chemical and physical properties of these compounds (Low et al., 2002).
Pharmaceutical Applications
- While specific studies on the exact compound are limited, related quinazoline derivatives have been explored for their potential pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic properties. This suggests that similar compounds, including the one , might hold promise in the development of new therapeutic agents (Mohamed et al., 2009).
Material Science Applications
- The compound's derivatives have been studied for their fluorescence properties, indicating potential applications in material science, particularly in the development of novel fluorescent materials or probes for various analytical purposes (Khan, 2017).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHDWXSKMHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)


![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]acetamide](/img/structure/B384512.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)
![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B384514.png)

![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B384516.png)
![1-Acetyl-3-butyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B384517.png)
![N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B384521.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B384522.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B384524.png)
![N-[3-[(3-bromophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B384528.png)